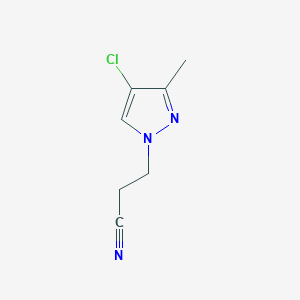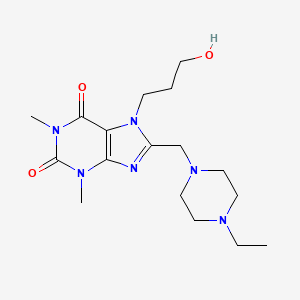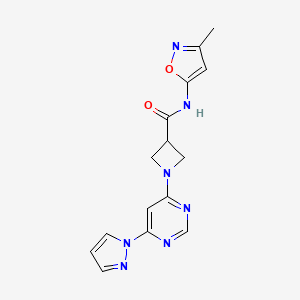![molecular formula C20H19NO6S B2533229 3-(3,4,5-triméthoxybenzamido)benzo[b]thiophène-2-carboxylate de méthyle CAS No. 441290-50-2](/img/structure/B2533229.png)
3-(3,4,5-triméthoxybenzamido)benzo[b]thiophène-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the family of benzothiophene derivatives. It has a molecular formula of C20H19NO6S and a molecular weight of 401.43 g/mol. This compound is primarily used in scientific research and has applications ranging from medicinal chemistry to materials science.
Applications De Recherche Scientifique
Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate is utilized in various scientific research fields:
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a lead compound for drug development.
Materials Science: The compound’s fluorescence properties make it useful as a fluorescent probe in analytical applications.
Biology: It is used to study various biological processes due to its ability to interact with different molecular targets.
Méthodes De Préparation
The synthesis of Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate involves a multistep process. Initially, 3,4,5-trimethoxybenzoic acid reacts with thionyl chloride to form the corresponding acid chloride. This intermediate then reacts with methyl 3-amino-4-ethoxybenzoate to form the amide. The product undergoes cyclization to form the benzothiophene ring, and the final compound is obtained by deprotection of the ester group. Various researchers have optimized the synthesis, reporting different reaction conditions.
Analyse Des Réactions Chimiques
Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with other molecules, influencing their activity and function. Its exact mechanism of action depends on the specific application and target molecules involved.
Comparaison Avec Des Composés Similaires
Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate is unique due to its specific structure and properties. Similar compounds include:
Methyl benzo[b]thiophene-2-carboxylate: This compound shares the benzothiophene core but lacks the trimethoxybenzamido group.
Thiophene derivatives: These compounds have a thiophene ring and exhibit various pharmacological and industrial applications.
The uniqueness of Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate lies in its specific functional groups and their influence on its chemical and biological properties.
Propriétés
IUPAC Name |
methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c1-24-13-9-11(10-14(25-2)17(13)26-3)19(22)21-16-12-7-5-6-8-15(12)28-18(16)20(23)27-4/h5-10H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPWMXXDZULPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2533146.png)


![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide](/img/structure/B2533149.png)






![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester](/img/structure/B2533163.png)
![4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile](/img/structure/B2533165.png)

![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)
